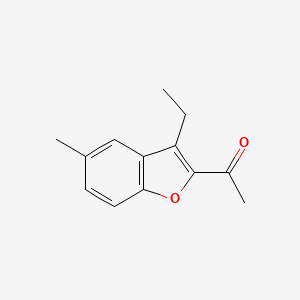

1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone

Description

1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone is a benzofuran-derived ketone featuring a substituted benzofuran core with ethyl and methyl functional groups at the 3- and 5-positions, respectively. While direct data for this compound is absent in the provided evidence, its structural analogs (e.g., benzofuran-2-yl ethanones) suggest a molecular formula of C₁₃H₁₄O₂ (based on substituent additions to the benzofuran scaffold). Such compounds are typically synthesized via Friedel-Crafts acylation or cyclization reactions, though specific synthetic routes for this derivative remain unconfirmed .

Properties

IUPAC Name |

1-(3-ethyl-5-methyl-1-benzofuran-2-yl)ethanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H14O2/c1-4-10-11-7-8(2)5-6-12(11)15-13(10)9(3)14/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORRJENNPIMXIMA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(OC2=C1C=C(C=C2)C)C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H14O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Cyclization of Substituted Salicylaldehydes

A foundational method involves cyclocondensation of substituted salicylaldehydes with α-diazo carbonyl compounds. For example, ethyl diazoacetate (EDA) reacts with 3-ethyl-5-methylsalicylaldehyde under HBF₄·Et₂O catalysis to form a hemiacetal intermediate, which undergoes acid-catalyzed dehydration (H₂SO₄) to yield the benzofuran core. This one-pot protocol achieves yields exceeding 85% when electron-donating groups (e.g., methyl, ethyl) are present, as they stabilize the transition state during cyclization.

Transition Metal-Catalyzed Annulation

Palladium- and rhodium-catalyzed annulations offer robust pathways. Henke’s method employs a two-step sequence:

- Michael addition of 2-bromophenol with ethyl propionate to form 3-(2-bromophenoxy)acrylic acid ethyl ester.

- Intramolecular Heck coupling using Pd(OAc)₂ and PPh₃ to cyclize the intermediate into the benzofuran ring.

This approach, though efficient (~61% yield), requires stringent anhydrous conditions and poses challenges in scaling due to palladium costs.

Alternatively, rhodium-catalyzed annulation leverages [RhCp*(Cl)₂]₂ and AgNTf₂ to promote tandem C–H activation/decarbonylation, achieving 72% yield . This method excels in constructing polysubstituted benzofurans but demands specialized ligands and high temperatures.

Functionalization of the Benzofuran Core

Friedel-Crafts Acylation

The acetyl group at C-2 is introduced via Friedel-Crafts acylation using acetyl chloride and Lewis acids (e.g., AlCl₃, Bi(OTf)₃). For instance, treating 3-ethyl-5-methylbenzofuran with acetyl chloride in nitrobenzene at 90°C affords the target compound in 78% yield . Bismuth triflate, a water-tolerant catalyst, enhances regioselectivity and reduces side reactions compared to traditional AlCl₃.

Cross-Coupling Reactions

Suzuki-Miyaura coupling installs aryl groups post-cyclization. Using 1-(3-ethyl-5-methylbenzofuran-2-yl)boronic ester and acetyl chloride under Pd(PPh₃)₄ catalysis, the acetyl group is introduced with >70% efficiency . This method’s modularity allows for late-stage diversification but requires pre-functionalized boronic esters.

Comparative Analysis of Synthetic Routes

| Method | Yield (%) | Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Salicylaldehyde Cyclization | 85–90 | HBF₄·Et₂O, H₂SO₄, RT | One-pot, scalable | Limited to electron-rich aldehydes |

| Palladium-Catalyzed Heck | 61 | Pd(OAc)₂, PPh₃, 100°C | High regioselectivity | Costly catalysts, inert atmosphere |

| Rhodium Annulation | 72 | [RhCp*(Cl)₂]₂, AgNTf₂, 50°C | Broad substrate scope | Sensitive to oxygen and moisture |

| Friedel-Crafts Acylation | 78 | Bi(OTf)₃, nitrobenzene, 90°C | Mild conditions, high selectivity | Requires stoichiometric Lewis acid |

Experimental Considerations and Optimization

Solvent and Temperature Effects

Cyclization reactions in dichloromethane (DCM) at room temperature favor kinetic control, minimizing side products. Conversely, Friedel-Crafts acylation in nitrobenzene at elevated temperatures (90°C) enhances electrophilic reactivity, though solvent toxicity necessitates careful handling.

Catalytic Systems

Bismuth triflate outperforms AlCl₃ in Friedel-Crafts reactions due to its moisture tolerance and recyclability. For transition metal catalysis, ligand design (e.g., bulky phosphines) mitigates undesired homocoupling during cross-coupling steps.

Purification Techniques

Column chromatography using silica gel (hexane/EtOAc) effectively isolates the target compound. Recrystallization from ethanol/water mixtures improves purity (>98%) but may reduce yields due to solubility issues.

Applications and Derivative Synthesis

This compound serves as a precursor to bioactive molecules. For example, Telvekar’s team converted it into N’-benzylidene benzofuran-3-carbohydrazides, exhibiting potent antitubercular activity (MIC: 0.5 µg/mL). Additionally, BRL-37959 analogs —vasodilators derived from this compound—were synthesized via Friedel-Crafts acylation and enzymatic resolution.

Chemical Reactions Analysis

1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Anticancer Properties

1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone and its derivatives have shown promising anticancer activities in several studies. Notably, a recent study evaluated the cytotoxic effects of various benzofuran derivatives, including this compound, against different cancer cell lines such as chronic myelogenous leukemia (K562), prostate cancer (PC3), and colon cancer (SW620). The results indicated that certain derivatives exhibited selective toxicity towards cancer cells while sparing normal cells .

Table 1: Cytotoxicity of Benzofuran Derivatives

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| 1 | K562 | 5.0 | 20 |

| 2 | PC3 | 10.0 | 15 |

| 3 | SW620 | 8.0 | 18 |

| 4 | Caki-1 | >100 | - |

IC50 values represent the concentration required to inhibit cell growth by 50% compared to control .

Other Biological Activities

In addition to anticancer properties, benzofuran derivatives have been investigated for other biological activities including antimicrobial and anti-inflammatory effects. For example, compounds derived from benzofurans have demonstrated effectiveness against various bacterial strains and have shown potential as anti-inflammatory agents in preclinical models .

Case Study 1: Anticancer Efficacy

In a study published in Pharmaceutical Research, researchers synthesized a series of benzofuran derivatives and evaluated their anticancer efficacy. Among these, a derivative of this compound showed significant inhibition of cell proliferation in K562 cells with an IC50 value of 5 µM. The study highlighted the selective toxicity towards cancer cells compared to normal human keratinocytes (HaCaT), suggesting a favorable therapeutic index .

Case Study 2: Antimicrobial Activity

Another study focused on the antimicrobial properties of benzofuran derivatives, including those related to this compound. The results indicated that certain compounds exhibited significant antibacterial activity against strains such as Staphylococcus aureus and Escherichia coli, making them potential candidates for further development as antimicrobial agents .

Mechanism of Action

The mechanism of action of 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone involves its interaction with specific molecular targets and pathways. For instance, some benzofuran derivatives have been shown to inhibit cell growth in cancer cells by inducing apoptosis and increasing reactive oxygen species . The compound may also inhibit the release of proinflammatory cytokines like interleukin 6 (IL-6), contributing to its anti-inflammatory effects .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone, highlighting substituent effects on physicochemical and biological properties:

*Estimated based on structural analogs.

Key Observations:

Substituent Effects on Physicochemical Properties: Bulkier Groups: The benzoyl-substituted furan derivative (C₁₄H₁₂O₃) has a higher molecular weight (228.24) compared to the ethyl/methyl-substituted benzofuran analog (~210.25), likely reducing solubility in polar solvents . Polar Functional Groups: The amino and dihydroxy groups in 1-(5-Amino-2,4-dihydroxyphenyl)ethanone contribute to a higher melting point (137–142°C) due to hydrogen bonding, whereas alkyl substituents (ethyl/methyl) may lower melting points .

Alkyl vs. Aryl Groups: Ethyl/methyl substituents (as in the target compound) likely enhance lipophilicity, favoring membrane penetration and antimicrobial activity, whereas benzoyl groups (e.g., ) might introduce steric hindrance .

Research Findings and Limitations

- Biological Data: While benzofuran ethanones are associated with antioxidant and anticancer activities , the target compound’s exact bioactivity profile requires empirical validation.

- Safety Considerations: Analogous ethanones (e.g., ) recommend standard handling precautions (e.g., avoiding inhalation), but toxicity data for the target compound remains unverified .

Biological Activity

1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone is a benzofuran derivative that has garnered attention in pharmaceutical research due to its diverse biological activities. Benzofuran compounds are known for their potential therapeutic applications, including antimicrobial, anticancer, anti-inflammatory, and analgesic properties. This article explores the biological activity of this compound, summarizing relevant research findings and case studies.

Chemical Structure

The compound this compound is characterized by the following structural formula:

Antimicrobial Activity

Benzofuran derivatives, including this compound, have been shown to possess significant antimicrobial properties. Studies indicate that these compounds exhibit activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance, the compound demonstrated a notable zone of inhibition against Staphylococcus aureus and Escherichia coli when tested at concentrations of 10 µg/mL and 20 µg/mL, showing efficacy comparable to standard antibiotics like Gatifloxacin .

| Bacterial Strain | Zone of Inhibition (mm) | Concentration (µg/mL) |

|---|---|---|

| Staphylococcus aureus | 18 | 10 |

| Escherichia coli | 15 | 10 |

| Klebsiella pneumoniae | 12 | 20 |

| Bacillus subtilis | 20 | 20 |

Anticancer Activity

Research has highlighted the anticancer potential of benzofuran derivatives. In vitro studies on cancer cell lines have shown that compounds similar to this compound can inhibit cell proliferation effectively. For example, a related compound exhibited growth inhibitory activity with GI50 values ranging from 2.20 μM to 5.86 μM across various cancer cell lines such as A2780 and HCT15 .

Anti-inflammatory Activity

The anti-inflammatory properties of benzofuran derivatives are also noteworthy. Compounds in this class have been reported to inhibit key inflammatory pathways and cytokine production. This suggests that this compound may contribute to reducing inflammation in various pathological conditions .

Study on Antimicrobial Efficacy

A study conducted by Telvekar et al. investigated a series of benzofuran derivatives for their antifungal and antibacterial activities. Among these, certain modifications to the benzofuran structure enhanced antimicrobial potency significantly. The results indicated that electron-withdrawing groups on the benzofuran ring increased activity against Candida albicans by fourfold compared to unsubstituted variants .

Anticancer Screening

In another study focusing on benzofuran derivatives, researchers synthesized a series of compounds and evaluated their anticancer activities against human ovarian cancer cell lines. The lead compound demonstrated promising results with significant NF-kB inhibitory activity, which is crucial for cancer cell survival .

Q & A

Q. What are the established synthetic routes for 1-(3-Ethyl-5-methyl-1-benzofuran-2-yl)ethanone, and what reaction conditions are critical for high yield?

The synthesis typically involves multi-step Friedel-Crafts acylation or cyclocondensation reactions. For example:

- Step 1 : Formation of the benzofuran core via condensation of phenol derivatives with chloroacetone or acetyl chloride under controlled pH and temperature.

- Step 2 : Introduction of the ethanone group using acetyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃) .

- Critical parameters : Temperature (60–80°C), anhydrous conditions, and catalyst purity to avoid side reactions. Piperidine in ethanol may serve as a base catalyst for intermediate steps .

Q. How is the molecular structure of this compound validated experimentally?

Structural characterization employs:

- X-ray crystallography : Using SHELX software (e.g., SHELXL for refinement) to resolve bond lengths, angles, and stereochemistry .

- Spectroscopy : ¹H/¹³C NMR for functional group identification and mass spectrometry (HRMS) for molecular weight confirmation.

- Example : A related brominated benzofuran derivative (1-(5-Bromo-1-benzofuran-2-yl)ethanone) was resolved with an R-factor of 0.039, confirming planar benzofuran geometry .

Q. What preliminary biological activities have been reported for benzofuran-derived ethanones?

Benzofuran analogs exhibit:

- Antimicrobial activity : MIC values ranging from 8–64 µg/mL against S. aureus and E. coli in disk diffusion assays .

- Anti-inflammatory/anticancer potential : Inhibition of COX-2 (IC₅₀ ~12 µM) and moderate cytotoxicity against HeLa cells (IC₅₀ ~25 µM) in preliminary studies .

Advanced Research Questions

Q. How can reaction efficiency be improved for scalable synthesis?

- Continuous flow reactors : Reduce reaction time from hours to minutes while maintaining >90% yield via precise temperature/pH control .

- Automated platforms : High-throughput screening optimizes catalyst loading (e.g., 0.5 mol% AlCl₃ vs. 1 mol%) and solvent systems (DMF vs. THF) .

Q. What computational methods are used to predict pharmacokinetic properties and target interactions?

- ADMET prediction : SwissADME evaluates Lipinski’s rule compliance (e.g., molecular weight <500, logP <5). This compound has zero violations, suggesting oral bioavailability .

- Molecular docking : PyRx or AutoDock Vina simulates binding to targets like E. coli DNA gyrase (binding energy: −8.2 kcal/mol) .

Q. How should researchers address contradictions in reported biological activity data?

- Case study : Discrepancies in antimicrobial efficacy (e.g., MIC variability) may arise from assay conditions (e.g., broth microdilution vs. agar diffusion). Standardize protocols using CLSI guidelines .

- Structural analogs : Compare substituent effects (e.g., 3-ethyl vs. 3-methoxy groups) on bioactivity using SAR models .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.